2,3-Dichloro-1,5-dimethylnaphthalene
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Overview
Description
2,3-Dichloro-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Cl2. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,5-dimethylnaphthalene typically involves the chlorination of 1,5-dimethylnaphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1,5-dimethylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially or fully reduced naphthalene derivatives.
Substitution: Methoxy-substituted naphthalene derivatives.
Scientific Research Applications
2,3-Dichloro-1,5-dimethylnaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,5-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylnaphthalene: A similar compound with two methyl groups at the 1 and 5 positions, lacking chlorine atoms.
1,4-Dimethylnaphthalene: Another similar compound with methyl groups at the 1 and 4 positions.
2,3-Dimethylnaphthalene: A compound with methyl groups at the 2 and 3 positions, without chlorine atoms
Uniqueness
2,3-Dichloro-1,5-dimethylnaphthalene is unique due to the presence of chlorine atoms at the 2 and 3 positions, which significantly influence its chemical reactivity and physical properties. The chlorinated positions make it more reactive in substitution reactions and provide distinct electronic properties compared to its non-chlorinated counterparts .
Properties
CAS No. |
62955-94-6 |
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Molecular Formula |
C12H10Cl2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2,3-dichloro-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Cl2/c1-7-4-3-5-9-8(2)12(14)11(13)6-10(7)9/h3-6H,1-2H3 |
InChI Key |
QHTQFVFGKNZHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=CC=C1)C)Cl)Cl |
Origin of Product |
United States |
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